molecular formula C10H16FIN2O B2516230 5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole CAS No. 1856041-97-8

5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2516230
CAS No.: 1856041-97-8
M. Wt: 326.154
InChI Key: JAHOMHZFAFWNDG-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the pyrazole core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. For instance, the butoxymethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base. The fluoroethyl group can be added through a nucleophilic substitution reaction using 2-fluoroethyl tosylate. Finally, the iodine atom can be introduced via an iodination reaction using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may also make it useful in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The fluoroethyl and iodo substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The butoxymethyl group may also contribute to its overall pharmacokinetic properties, such as solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FIN2O/c1-2-3-6-15-8-10-9(12)7-13-14(10)5-4-11/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHOMHZFAFWNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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